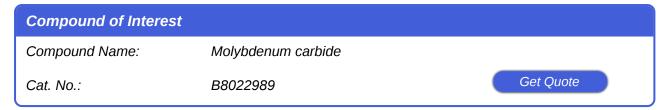


# Molybdenum Carbide on Graphene: Application Notes and Protocols for Electrocatalysis

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of **molybdenum carbide** supported on graphene (Mo<sub>2</sub>C/G) as a high-performance electrocatalyst. The unique electronic properties of **molybdenum carbide**, combined with the high surface area and conductivity of graphene, make this hybrid material a promising candidate for various electrocatalytic reactions, including the Hydrogen Evolution Reaction (HER), the Oxygen Evolution Reaction (OER), and the Carbon Dioxide Reduction Reaction (CO<sub>2</sub>RR).

# **Electrocatalytic Performance Data**

The following tables summarize the key performance metrics of Mo<sub>2</sub>C/G electrocatalysts for HER, OER, and CO<sub>2</sub>RR as reported in the literature.

# **Hydrogen Evolution Reaction (HER)**

**Molybdenum carbide** supported on graphene is a highly efficient and cost-effective catalyst for the production of hydrogen gas from water. The intimate contact between Mo<sub>2</sub>C nanoparticles and the graphene support facilitates charge transfer and provides abundant active sites for the reaction.



Catalyst	Electrolyte	Overpotential at 10 mA/cm² (mV)	Tafel Slope (mV/dec)	Reference
Mo <sub>2</sub> C/RGO	0.5 M H <sub>2</sub> SO <sub>4</sub>	130	57.3	[1]
Mo <sub>2</sub> C/RGO	Acidic	~70	54	
Mo <sub>2</sub> C on GNWs	Acidic	82	56	[2]
Mo <sub>2</sub> C/graphene (reverse transfer)	0.5 M H <sub>2</sub> SO <sub>4</sub>	440	Not specified	[3]
Mo₂C/graphene on Cu substrate	0.5 M H <sub>2</sub> SO <sub>4</sub>	275	Not specified	[4][3]
Mo₂C-GNR	Acidic	Not specified (Onset: 39 mV)	65	[5][6]
Mo₂C-GNR	Basic	Not specified (Onset: 53 mV)	54	[5][6]

Note: GNWs (Graphene Nanowalls), RGO (Reduced Graphene Oxide), GNR (Graphene Nanoribbons).

# Oxygen Evolution Reaction (OER) and Oxygen Reduction Reaction (ORR)

While research has predominantly focused on the HER, Mo<sub>2</sub>C/G also exhibits activity towards the oxygen evolution and reduction reactions, making it a potential bifunctional catalyst for water splitting and metal-air batteries. Data for OER is limited in the reviewed literature; however, data for the related Oxygen Reduction Reaction (ORR) is available.



Catalyst	Electrolyte	Onset Potential (V vs. RHE)	Peak Current Density (mA/cm²)	Electron Transfer Number (n)	Reference
Mo <sub>2</sub> C-GNR (for ORR)	Not specified	0.93	2.01	~3.90	[5]
Mo₂C-GNR (for ORR)	Not specified	0.94	2.01	~3.86	[6]

# Carbon Dioxide Reduction Reaction (CO2RR)

The electrocatalytic reduction of CO<sub>2</sub> into valuable fuels and chemicals is a critical area of research for carbon capture and utilization. Mo<sub>2</sub>C-based catalysts have shown promise in this application.

Catalyst	Electrolyte	Product	Faradaic Efficiency (%)	Overpotenti al (mV)	Reference
Mo <sub>2</sub> C MXene	Acetonitrile with ionic liquid	СО	90	250	[7]
Ti₃C₂ MXene	Acetonitrile with ionic liquid	СО	65	650	[7]
Cu <sub>2</sub> O/RGO	Not specified	СО	50	Not specified	[8]

# **Experimental Protocols**

Detailed methodologies for the synthesis of Mo<sub>2</sub>C/G composites and their electrochemical evaluation are provided below.



# Synthesis of Molybdenum Carbide on Graphene (Mo<sub>2</sub>C/G)

Several methods can be employed to synthesize Mo<sub>2</sub>C nanoparticles supported on graphene. The choice of method can influence the morphology, particle size, and ultimately, the electrocatalytic performance of the material.

This two-step method involves the initial formation of a precursor composite of molybdenum oxide and graphene oxide under hydrothermal conditions, followed by a high-temperature carburization step.

#### Protocol:

- Graphene Oxide (GO) Dispersion: Disperse a specific amount of GO in deionized water through ultrasonication to obtain a homogeneous suspension.
- Precursor Formation: Dissolve a molybdenum precursor, such as ammonium molybdate ((NH<sub>4</sub>)<sub>6</sub>Mo<sub>7</sub>O<sub>24</sub>·4H<sub>2</sub>O), in deionized water. Add this solution to the GO suspension under stirring.
- Hydrothermal Reaction: Transfer the mixture to a Teflon-lined stainless-steel autoclave and heat at a specific temperature (e.g., 180-200 °C) for several hours (e.g., 12-24 hours). This step facilitates the deposition of the molybdenum precursor onto the GO sheets and the partial reduction of GO.
- Washing and Drying: After cooling to room temperature, collect the product by centrifugation, wash it multiple times with deionized water and ethanol, and dry it in a vacuum oven.
- Thermal Annealing (Carburization): Place the dried powder in a tube furnace and heat it under an inert atmosphere (e.g., argon or nitrogen) at a high temperature (e.g., 700-900 °C) for a few hours. This step converts the molybdenum precursor to **molybdenum carbide** and further reduces the graphene oxide to reduced graphene oxide (RGO).
- Cooling: Allow the furnace to cool down to room temperature naturally under the inert atmosphere to obtain the final Mo<sub>2</sub>C/RGO product.

This method allows for the direct growth of Mo<sub>2</sub>C/graphene heterostructures on a substrate.



#### Protocol:

- Substrate Preparation: Place a molybdenum (Mo) foil as the molybdenum source and a copper (Cu) foil on top of it inside a quartz tube furnace.
- Annealing: Heat the furnace to a high temperature (e.g., 1000-1100 °C) under a flow of inert gas (e.g., Argon) and hydrogen (H<sub>2</sub>) to clean the substrate surfaces.
- Growth: Introduce a carbon-containing precursor gas, such as methane (CH<sub>4</sub>), into the furnace at the growth temperature. The Cu foil acts as a catalyst for the decomposition of methane, and the resulting carbon atoms react with the Mo from the foil to form Mo<sub>2</sub>C. Graphene can also form on the surface.
- Cooling: After the desired growth time, stop the flow of the carbon precursor and cool the furnace down to room temperature under an inert atmosphere.
- Transfer (Optional): The grown Mo<sub>2</sub>C/graphene film can be transferred to other substrates for characterization and electrochemical testing using a polymer-assisted transfer method.

This technique produces Mo<sub>2</sub>C nanoparticles embedded within graphene-containing carbon nanofibers.

#### Protocol:

- Precursor Solution Preparation: Dissolve a polymer (e.g., polyacrylonitrile PAN), a
  molybdenum precursor (e.g., ammonium molybdate), and a dispersion of graphene oxide in
  a suitable solvent (e.g., N,N-dimethylformamide DMF) to form a homogeneous spinning
  solution.
- Electrospinning: Load the precursor solution into a syringe with a metallic needle. Apply a
  high voltage between the needle and a collector. The electrostatic forces will overcome the
  surface tension of the solution, ejecting a continuous jet that solidifies into nanofibers on the
  collector.
- Stabilization: Heat the collected nanofiber mat in air at a moderate temperature (e.g., 250-300 °C) for a few hours. This step cross-links the polymer chains and prepares them for carbonization.



Carbonization and Carburization: Heat the stabilized nanofibers in a tube furnace under an inert atmosphere to a high temperature (e.g., 800-1000 °C). This process converts the polymer into carbon nanofibers and the molybdenum precursor into Mo₂C nanoparticles embedded within the fibers.

## **Electrochemical Characterization**

The electrocatalytic performance of the synthesized Mo<sub>2</sub>C/G material is typically evaluated in a three-electrode electrochemical cell.

### Materials and Equipment:

- Potentiostat/Galvanostat
- Three-electrode cell
- Working Electrode: Glassy carbon electrode (GCE) or other suitable substrate coated with the Mo<sub>2</sub>C/G catalyst
- Counter Electrode: Platinum wire or graphite rod
- Reference Electrode: Saturated Calomel Electrode (SCE), Ag/AgCl, or Reversible Hydrogen Electrode (RHE)
- Electrolyte: e.g., 0.5 M H<sub>2</sub>SO<sub>4</sub> for acidic conditions, 1.0 M KOH for alkaline conditions

#### Protocol for HER Measurement:

- Catalyst Ink Preparation: Disperse a known amount of the Mo<sub>2</sub>C/G catalyst in a mixture of deionized water, isopropanol, and a small amount of Nafion® solution (as a binder) by ultrasonication to form a homogeneous ink.
- Working Electrode Preparation: Drop-cast a specific volume of the catalyst ink onto the surface of a polished GCE and let it dry at room temperature.
- Electrochemical Measurement:



- Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode in the electrolyte.
- Purge the electrolyte with high-purity hydrogen or nitrogen gas for at least 30 minutes to remove dissolved oxygen.
- Perform Linear Sweep Voltammetry (LSV) at a slow scan rate (e.g., 2-5 mV/s) in the desired potential range to obtain the polarization curve.
- The overpotential required to achieve a current density of 10 mA/cm<sup>2</sup> is a key metric for catalyst activity.
- The Tafel slope is determined by plotting the overpotential ( $\eta$ ) versus the logarithm of the current density (log|j|) and fitting the linear region to the Tafel equation ( $\eta = b \log|j| + a$ ), where 'b' is the Tafel slope.

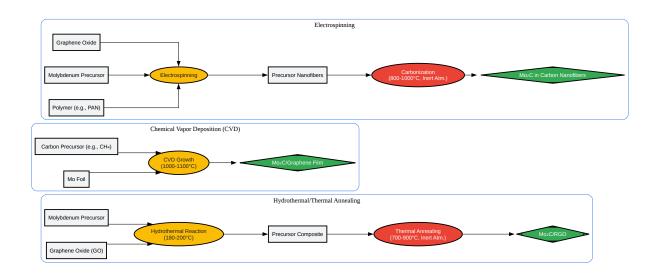
#### · Stability Test:

- Cyclic Voltammetry (CV) Cycling: Perform a large number of CV cycles (e.g., 1000-5000 cycles) at a faster scan rate (e.g., 50-100 mV/s) and then record the LSV curve again to assess the change in performance.
- Chronoamperometry or Chronopotentiometry: Hold the electrode at a constant potential or current density for an extended period (e.g., 10-24 hours) and monitor the current or potential over time.

## **Visualizations**

The following diagrams illustrate key processes and relationships in the synthesis and application of Mo<sub>2</sub>C supported on graphene for electrocatalysis.

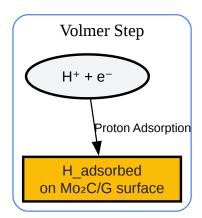


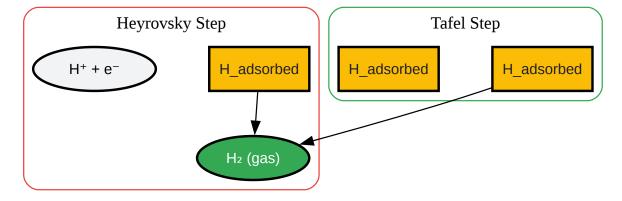


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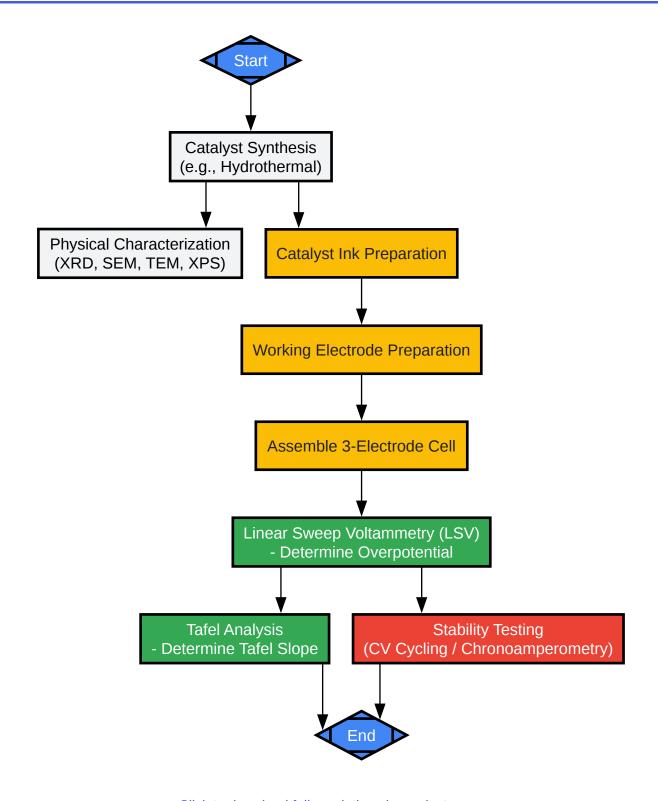
Caption: Synthesis workflows for Mo<sub>2</sub>C/Graphene electrocatalysts.











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## References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct versus reverse vertical two-dimensional Mo2C/graphene heterostructures for enhanced hydrogen evolution reaction electrocatalysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Electrocatalytic CO2 reduction on earth abundant 2D Mo2C and Ti3C2 MXenes -Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
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